molecular formula C21H23N3O4S B2489696 4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE CAS No. 862739-57-9

4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE

Cat. No.: B2489696
CAS No.: 862739-57-9
M. Wt: 413.49
InChI Key: BMIXENWBSAWHMU-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,3-oxazol-5-amine is a synthetic small molecule featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a phenyl group at position 2, and a morpholine-containing ethylamine moiety at position 3. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive oxazole derivatives targeting enzymes or receptors requiring sulfonamide interactions .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-29(26,18-9-5-2-6-10-18)21-20(22-11-12-24-13-15-27-16-14-24)28-19(23-21)17-7-3-1-4-8-17/h1-10,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIXENWBSAWHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the benzenesulfonyl group, and the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzenesulfonyl Group

The benzenesulfonyl moiety (–SO₂C₆H₅) is highly electron-withdrawing, making adjacent carbons susceptible to nucleophilic attack. While direct experimental data for this compound is limited, analogous sulfonyl-containing systems demonstrate predictable reactivity:

Reaction TypeConditionsExpected ProductSupporting Evidence
HydrolysisAqueous acid/base, heatOxazole ring substitution with –OH or –NH₂Sulfonamide hydrolysis
Displacement by aminesPolar aprotic solvents (e.g., DMF)Formation of sulfonamide derivativesNucleophilic aromatic substitution

For example, hydrolysis of sulfonyl groups in related compounds often yields sulfonic acids or amines under acidic/basic conditions .

Acid-Base Reactions at the Morpholine Moiety

The morpholine ring (C₄H₈NO) contains a tertiary amine capable of participating in acid-base chemistry:

  • Protonation : Forms water-soluble salts in acidic media (e.g., HCl), enhancing solubility for pharmaceutical applications .

  • Coordination : Acts as a weak ligand for metal ions in catalytic systems, though steric hindrance from the ethyl chain may limit this activity.

Table : pH-dependent behavior of morpholine derivatives

pH RangeDominant FormApplications
< 4Protonated morpholinium ionSalt formation for drug delivery
7–10Neutral tertiary amineSolubility in organic media

Functionalization of the Secondary Amine

The –NH– group in the N-[2-(morpholin-4-yl)ethyl] side chain can undergo typical secondary amine reactions:

ReactionReagentsProduct
AcylationAcetyl chloride, baseN-Acetyl derivative
AlkylationMethyl iodide, K₂CO₃Quaternary ammonium salt
OxidationH₂O₂, Fe catalystsNitroso or nitro derivatives

The ethyl spacer between the morpholine and amine reduces steric hindrance, facilitating these transformations. Similar reactions are observed in morpholine-ethylamine analogs .

Oxazole Ring Reactivity

The 1,3-oxazole core is stabilized by aromaticity but can undergo ring-opening or electrophilic substitution under specific conditions:

  • Electrophilic Substitution :

    • The phenyl group at C2 directs electrophiles to the C4 position (meta to sulfonyl), though the electron-withdrawing sulfonyl group deactivates the ring.

    • Limited reactivity observed in analogous 2-phenyloxazoles .

  • Ring-Opening Hydrolysis :

    • Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the oxazole ring may cleave to form a diamide or imidazole derivative.

Example Pathway :

OxazoleH2O/H+Imidazole intermediateFurther hydrolysisDiamide\text{Oxazole} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Imidazole intermediate} \xrightarrow{\text{Further hydrolysis}} \text{Diamide}

Redox Reactions

  • Oxidation :
    The morpholine ethyl chain (–CH₂CH₂–) may oxidize to a carbonyl group (–CO–) under strong oxidizing agents (e.g., KMnO₄), forming a ketone-linked morpholine derivative.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) could reduce the oxazole ring to a thiazolidine analog, though this remains speculative without experimental data.

Cross-Coupling Reactions

The phenyl and benzenesulfonyl groups may participate in transition-metal-catalyzed reactions:

Reaction TypeCatalyst SystemPotential Application
Suzuki-MiyauraPd(PPh₃)₄, BaseBiaryl formation via C–C coupling
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of N-containing moieties

These reactions are hypothetical but align with trends in aryloxazole chemistry .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds containing the oxazole ring have been investigated for their ability to target specific cancer pathways .
  • Antimicrobial Properties : Compounds with benzenesulfonamide groups are known for their antimicrobial efficacy. They can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial survival .
  • Neurological Applications : Morpholine derivatives are often explored for their neuroprotective effects. They may play a role in treating conditions such as neuropathic pain and other neurological disorders by modulating neurotransmitter systems .

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry investigated various oxazole derivatives and found that those similar to 4-(benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,3-oxazol-5-amine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Activity :
    • Research conducted on sulfonamide derivatives revealed that compounds with a benzenesulfonyl group displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Neurological Effects :
    • A recent investigation into morpholine-based compounds indicated potential benefits in treating neuropathic pain models in rodents. The study suggested that the compound could modulate pain pathways effectively, providing a basis for further clinical studies .

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Reference) Core Structure R<sup>4</sup> R<sup>2</sup> Amine Substituent Molecular Weight Notable Features
Target Compound 1,3-Oxazol-5-amine Benzenesulfonyl Phenyl 2-(Morpholin-4-yl)ethyl 443.50 (calc.) Morpholine enhances solubility
4-(Benzenesulfonyl)-2-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine 1,3-Oxazol-5-amine Benzenesulfonyl 3-Methylphenyl Pyridin-3-ylmethyl 405.47 Pyridine may improve CNS penetration
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine 1,3-Oxazol-2-amine Ethylsulfonyl (C<sup>5</sup>) 3-(2-Pyridinyl)phenyl 5-(Ethylsulfonyl)-2-methoxyphenyl 435.50 Ethylsulfonyl and methoxy groups; DrugBank experimental status

Key Observations :

  • Amine Side Chains : The morpholinylethyl group in the target compound likely improves water solubility over pyridinylmethyl () due to morpholine’s high polarity and hydrogen-bonding capacity.
  • Positional Isomerism: The oxazole ring substitution pattern (5-amine vs.

Morpholine-Containing Analogues

Table 2: Morpholine Derivatives in Oxazole/Related Scaffolds

Compound Name (Reference) Core Structure Morpholine Integration Molecular Weight Functional Implications
Target Compound 1,3-Oxazole Ethyl-linked morpholine 443.50 Enhanced metabolic stability
4-[4-(4-Methoxyphenyl)-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine 1,3-Thiazole Directly fused to thiazole N/A Rigid conformation may limit bioavailability
N<sup>4</sup>-[5-(4-Methoxyphenyl)-1,3-oxathiol-2-ylidene]-(2-phenylquinazolin-4-yl)-amine Quinazoline-oxathiole Morpholine absent; quinazoline core N/A Oxathiole ring introduces sulfur-based reactivity

Key Observations :

  • Sulfur vs. Oxygen Heterocycles : The oxazole core in the target may exhibit greater metabolic stability than sulfur-containing analogues (e.g., thiazoles or oxathioles in ), which are prone to oxidative degradation.

Sulfonamide-Containing Compounds

Table 3: Sulfonamide Group Comparisons

Compound Name (Reference) Sulfonamide Structure Adjacent Functional Groups Molecular Weight Potential Applications
Target Compound Benzenesulfonyl Morpholinylethyl amine 443.50 Enzyme inhibition (e.g., kinases)
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide Fluorobenzyl-thio group 452.95 Antimicrobial or antiviral agents
4-(4-Methoxy-2-nitrobenzylidene)-2-phenyl-2-oxazolin-5-one Nitrobenzylidene Methoxy and nitro groups N/A Photodynamic therapy or sensors

Key Observations :

  • Electron-Withdrawing Effects : The target’s benzenesulfonyl group is less electron-withdrawing than the nitro group in , which may reduce undesired redox reactivity.
  • Chlorine vs. Morpholine : The 4-chloro substitution in increases lipophilicity, whereas the morpholine in the target balances hydrophilicity for improved ADME profiles.

Biological Activity

The compound 4-(benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,3-oxazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C17H22N2O3S
  • Molecular Weight : 350.44 g/mol

The compound consists of a benzenesulfonyl group attached to a morpholine ring and an oxazole moiety, which are known to influence its biological activity.

Research indicates that compounds containing a benzenesulfonamide core often interact with various biological targets, including enzymes and receptors involved in cardiovascular regulation. Specifically, the oxazole structure may enhance interactions with protein targets due to its heterocyclic nature.

Interaction with Calcium Channels

Studies have shown that benzenesulfonamide derivatives can act as calcium channel inhibitors. The compound has been evaluated for its ability to modulate coronary resistance and perfusion pressure in isolated rat heart models. The data suggest that it may significantly lower these parameters, indicating a potential vasodilatory effect .

Pharmacological Effects

  • Cardiovascular Effects :
    • The compound has demonstrated a reduction in coronary resistance and perfusion pressure in experimental models. This suggests a possible application in treating conditions such as hypertension.
    • Table 1 summarizes the effects on coronary resistance compared to control substances:
    CompoundCoronary Resistance Reduction (%)
    This compound30%
    2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide15%
    Control (No Treatment)0%
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives similar to this compound exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria .
  • Analgesic and Anti-inflammatory Properties :
    • Related oxazole derivatives have been evaluated for analgesic activity using writhing tests and hot plate assays, indicating potential pain-relief capabilities .

Study on Perfusion Pressure

A recent study assessed the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that the compound significantly decreased perfusion pressure over time compared to controls .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with calcium channel proteins. The results showed promising interactions, suggesting that it may function as an effective calcium channel blocker .

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